H1 Receptor Binding Affinity of Antazoline Compared to Other Antihistamines
Antazoline demonstrates moderate binding affinity for the human histamine H1 receptor. In a direct head-to-head comparison using cell membranes expressing human recombinant H1 receptors, antazoline exhibited a Ki of 38.4 nM [1]. This affinity is substantially lower than that of a highly potent ocular antihistamine, emedastine, for which comparative data shows a markedly greater H1 selectivity [2].
| Evidence Dimension | H1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 38.4 nM |
| Comparator Or Baseline | Emedastine (comparative selectivity ratio) |
| Quantified Difference | Antazoline is markedly less H1-selective than emedastine; its selectivity ratio vs. other receptors differs significantly. |
| Conditions | Cell membranes expressing human recombinant H1 receptors. |
Why This Matters
This confirms antazoline is a first-generation antihistamine with lower H1 selectivity, which is directly linked to its known anticholinergic side effect profile, a key differentiator from newer, more selective agents like emedastine.
- [1] Bertin Bioreagent. (n.d.). Antazoline (hydrochloride) CAT N°: 23415. Retrieved April 18, 2026, from https://www.bertin-bioreagent.com/antazoline-hydrochloride/ View Source
- [2] Sharif, N. A., Xu, S. X., & Yanni, J. M. (1994). Emedastine: A Potent, High Affinity Histamine H1-Receptor-Selective Antagonist for Ocular Use: Receptor Binding and Second Messenger Studies. Journal of Ocular Pharmacology and Therapeutics, 10(4), 653-664. https://doi.org/10.1089/jop.1994.10.653 View Source
